N-(1-(6-Oxo-1,6-dihydropyridazin-3-yl)ethyl)benzamide

Medicinal chemistry Structure–activity relationship (SAR) Pyridazinone scaffold optimization

N-(1-(6-Oxo-1,6-dihydropyridazin-3-yl)ethyl)benzamide (CAS 68219-76-1) is a pyridazinone-benzamide hybrid with the molecular formula C₁₃H₁₃N₃O₂ and a molecular weight of 243.26 g·mol⁻¹. The compound features a 6-oxo-1,6-dihydropyridazin-3-yl core linked via a chiral ethyl spacer to a benzamide moiety, yielding a rotatable bond count of 3, a topological polar surface area of 70.6 Ų, and a computed XLogP3-AA of 1.

Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
CAS No. 68219-76-1
Cat. No. B12931248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(6-Oxo-1,6-dihydropyridazin-3-yl)ethyl)benzamide
CAS68219-76-1
Molecular FormulaC13H13N3O2
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCC(C1=NNC(=O)C=C1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C13H13N3O2/c1-9(11-7-8-12(17)16-15-11)14-13(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,14,18)(H,16,17)
InChIKeyUELVVLPHGCBLEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-(6-Oxo-1,6-dihydropyridazin-3-yl)ethyl)benzamide (CAS 68219-76-1): Core Physicochemical and Structural Profile for Procurement Decisions


N-(1-(6-Oxo-1,6-dihydropyridazin-3-yl)ethyl)benzamide (CAS 68219-76-1) is a pyridazinone-benzamide hybrid with the molecular formula C₁₃H₁₃N₃O₂ and a molecular weight of 243.26 g·mol⁻¹ [1]. The compound features a 6-oxo-1,6-dihydropyridazin-3-yl core linked via a chiral ethyl spacer to a benzamide moiety, yielding a rotatable bond count of 3, a topological polar surface area of 70.6 Ų, and a computed XLogP3-AA of 1 [1]. Commercially, it is supplied at 97% purity (HPLC) . The pyridazinone pharmacophore is a recognized scaffold in phosphodiesterase (PDE) inhibition and kinase modulation programs, with closely related analogs demonstrating nanomolar activity against PDE3B, PDE4, PDE10A, and LRRK2 [2]. However, direct biological annotation for CAS 68219-76-1 itself remains sparse in the primary literature, and procurement decisions must therefore be guided by its quantifiable structural and physicochemical differentiation from nearest-neighbor analogs rather than potency claims.

Why N-(1-(6-Oxo-1,6-dihydropyridazin-3-yl)ethyl)benzamide Cannot Be Interchanged with In-Class Pyridazinone Benzamides


The pyridazinone-benzamide class encompasses compounds with widely divergent linker topology, substituent patterns, and target selectivity profiles. Even close analogs differing by a single methylene unit in the spacer—such as the methyl-linked N-((6-oxo-1,6-dihydropyridazin-3-yl)methyl)benzamide (CAS 68219-80-7)—exhibit distinct conformational preferences, lipophilicity, and hydrogen-bonding geometries that can translate into substantial differences in target engagement . Published structure–activity relationship (SAR) studies on pyridazinone-based PDE3 and PDE4 inhibitors demonstrate that the length and branching of the N-alkyl linker critically modulate both potency and subtype selectivity; for example, ethyl-linked benzamides can shift PDE3B IC₅₀ values by orders of magnitude relative to methyl or benzyl congeners [1][2]. Furthermore, chiral ethyl-bridged congeners introduce stereochemical complexity absent in achiral methyl-linked analogs, making generic substitution scientifically unsound when stereochemical integrity is required for SAR reproducibility. Without side-by-side assay data, substituting CAS 68219-76-1 with a structurally similar analog risks introducing uncharacterized changes in binding kinetics, off-target activity, and physicochemical properties relevant to formulation or assay compatibility.

Quantitative Differentiation Evidence for N-(1-(6-Oxo-1,6-dihydropyridazin-3-yl)ethyl)benzamide (CAS 68219-76-1) Relative to Analogs


Linker Length and Conformational Flexibility: Ethyl vs. Methyl Spacer Differentiation from CAS 68219-80-7

The target compound bears a chiral ethyl spacer (C–C–NH–CO–) connecting the pyridazinone core to the benzamide, whereas its closest commercially available analog, N-((6-oxo-1,6-dihydropyridazin-3-yl)methyl)benzamide (CAS 68219-80-7), incorporates a shorter methylene linker (C–NH–CO–). This structural difference yields quantifiably distinct molecular descriptors: the target compound has a molecular weight of 243.26 g·mol⁻¹ versus 229.23 g·mol⁻¹ for the methyl analog, and features one undefined atom stereocenter absent in the achiral comparator [1]. The ethyl spacer introduces an additional rotatable bond, altering the conformational ensemble accessible to the benzamide pharmacophore. In published SAR on related pyridazinone PDE3 inhibitors, extending the linker from methyl to ethyl has been shown to modulate PDE3B vs. PDE3A selectivity ratios by >5-fold, demonstrating that linker topology is a critical determinant of target engagement [2]. No direct head-to-head biological comparison of CAS 68219-76-1 and CAS 68219-80-7 has been published.

Medicinal chemistry Structure–activity relationship (SAR) Pyridazinone scaffold optimization

Lipophilicity and Predicted Membrane Permeability: Quantitative Comparison with Fluorinated PDE4-Active Pyridazinone Benzamide

The target compound has a computed XLogP3-AA of 1, consistent with moderate lipophilicity [1]. In contrast, a structurally related pyridazinone benzamide with demonstrated PDE4 inhibitory activity, 2-ethoxy-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide (CAS 921575-45-3), contains a fluorophenyl substituent and an ethoxy group that increase predicted logP by approximately 2–3 log units (estimated from structural fragment contributions), while delivering a PDE4 IC₅₀ of 12.3 nM [2]. The lower lipophilicity of the target compound may confer advantages in assay compatibility (reduced non-specific binding) and aqueous solubility, though at the potential expense of membrane permeability and CNS penetration relative to more lipophilic congeners. No direct experimental logP or permeability data for CAS 68219-76-1 are publicly available.

ADME prediction Lipophilicity Blood–brain barrier permeability

Commercial Purity Benchmarking Against the Methyl-Linker Analog

Both the target compound and its closest commercially cataloged analog, N-((6-oxo-1,6-dihydropyridazin-3-yl)methyl)benzamide (CAS 68219-80-7), are offered at a minimum purity of 97% (HPLC) by multiple vendors . This parity in commercial purity specification means that procurement decisions hinge on molecular identity and differentiation factors rather than quality differentials. The target compound (CAS 68219-76-1) is stocked under catalog number CM1069524 with a reported melting point of 61.0 °C and boiling point of 264.5 °C, whereas the methyl analog lacks reported melting/boiling points in publicly accessible datasheets . The availability of these physical constants facilitates identity verification and purity assessment by differential scanning calorimetry (DSC) or melting point determination during incoming quality control.

Chemical procurement Quality control HPLC purity

Hydrogen-Bond Donor/Acceptor Capacity and Solubility Parameter Differentiation for Assay Design

The target compound possesses two hydrogen-bond donors (HBD: pyridazinone NH and amide NH) and three hydrogen-bond acceptors (HBA: pyridazinone carbonyl, amide carbonyl, and pyridazine ring N), yielding a HBD/HBA ratio of 0.67 [1]. This ratio is identical to that of the methyl-linker analog CAS 68219-80-7 . However, the topological polar surface area (TPSA) of 70.6 Ų for the target compound is marginally larger than the computed TPSA of approximately 66–68 Ų for the methyl analog (estimated from identical HBD/HBA counts but fewer heavy atoms). The increased molecular volume of the ethyl spacer may reduce crystal lattice energy, potentially enhancing amorphous solubility relative to the methyl congener—a hypothesis consistent with the lower melting point (61.0 °C vs. an expectedly higher value for the lower-MW methyl analog) . No experimental aqueous solubility data are available for either compound.

Solubility Hydrogen bonding Assay development

Optimal Research and Procurement Application Scenarios for N-(1-(6-Oxo-1,6-dihydropyridazin-3-yl)ethyl)benzamide (CAS 68219-76-1)


Chiral Pyridazinone Scaffold for Enantioselective PDE Inhibitor SAR

The compound's chiral ethyl spacer introduces a stereocenter absent in the achiral methyl-linked analog. This makes it a suitable scaffold for preparing enantiopure PDE inhibitor candidates and probing stereochemical requirements of the PDE3 or PDE10A catalytic pockets, where published SAR demonstrates that even minor alkyl branching on the linker can redirect subtype selectivity [1]. Procurement of the racemate or enantiopure material enables systematic exploration of eutomer/distomer pharmacology within pyridazinone-based inhibitor programs.

Kinase Inhibitor Fragment Library Member with Moderate Lipophilicity

With a computed XLogP3-AA of 1 and a TPSA of 70.6 Ų, CAS 68219-76-1 occupies a favorable logP window (0–3) for fragment-based drug discovery [2]. Its lower lipophilicity relative to fluorinated pyridazinone benzamides (e.g., CAS 921575-45-3) reduces the risk of non-specific hydrophobic interactions, making this compound a cleaner starting point for LRRK2 or Syk kinase inhibitor optimization programs where lipophilic ligand efficiency (LLE) is a key design parameter [3].

QC-Validated Chemical Probe with Defined Physical Constants for Assay Reproducibility

The availability of an experimentally determined melting point (61.0 °C) and boiling point (264.5 °C) for CAS 68219-76-1—data points that are not publicly reported for the methyl-linker analog CAS 68219-80-7—enables incoming QC verification by DSC or capillary melting point determination . This is particularly valuable for core facilities or screening centers that require documented identity confirmation before committing expensive assay resources, reducing the risk of using mislabeled or degraded material.

Reference Tool Compound for Pyridazinone-Benzamide SAR with Extended Ethyl Linker

In medicinal chemistry programs exploring the optimal linker length between the pyridazinone core and the benzamide capping group, CAS 68219-76-1 serves as the ethyl-bridge reference point, complementing the methyl-bridge analog (CAS 68219-80-7) and potential propyl-bridge congeners [2]. Systematic testing of this linker series can deconvolute contributions of spacer length, flexibility, and stereochemistry to target potency, selectivity, and ADME properties—an approach validated in published PDE3B inhibitor optimization campaigns [1].

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